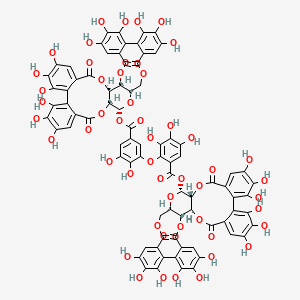

Agrimoniin

Descripción

Propiedades

IUPAC Name |

(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[5-[(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl)oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H54O52/c83-24-1-14(71(112)133-81-69-67(129-76(117)19-7-29(88)50(98)59(107)41(19)43-21(78(119)131-69)9-31(90)52(100)61(43)109)65-35(125-81)12-122-72(113)15-3-25(84)46(94)55(103)37(15)39-17(74(115)127-65)5-27(86)48(96)57(39)105)2-34(45(24)93)124-64-23(11-33(92)54(102)63(64)111)80(121)134-82-70-68(130-77(118)20-8-30(89)51(99)60(108)42(20)44-22(79(120)132-70)10-32(91)53(101)62(44)110)66-36(126-82)13-123-73(114)16-4-26(85)47(95)56(104)38(16)40-18(75(116)128-66)6-28(87)49(97)58(40)106/h1-11,35-36,65-70,81-111H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAFROBDXRJYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)OC6C7C(C8C(O6)COC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O8)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O7)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H54O52 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318375 |

Source

|

| Record name | Agrimoniin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1871.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82203-01-8 |

Source

|

| Record name | Agrimoniin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82203-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agrimoniin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082203018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agrimoniin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Agrimoniin?

An In-depth Technical Guide to the Chemical Structure of Agrimoniin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 82203-01-8) is a high-molecular-weight, dimeric ellagitannin that has garnered significant interest within the scientific community for its potent biological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties. First isolated from the roots of Agrimonia pilosa Ledeb. (Rosaceae), this complex polyphenol is a key chemotaxonomic marker in several genera of the Rosaceae family, including Agrimonia, Fragaria (strawberry), and Potentilla. This technical guide provides a comprehensive overview of the chemical structure of this compound, methods for its isolation and characterization, and insights into its mechanisms of action, with a focus on data relevant to drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is classified as a hydrolyzable tannin, specifically a type A dimeric ellagitannin. Its intricate structure is responsible for its significant molecular weight and its diverse biological functions.

Core Structural Features

The chemical structure of this compound (C₈₂H₅₄O₅₂) is built upon two D-glucopyranose cores. It is fundamentally a dimer of the potentillin monomer. Key features include:

-

Dimeric Nature : The molecule consists of two identical monomeric units, which are structurally equivalent to pedunculagin (B3056322) residues.

-

Glucose Cores : Each monomeric unit is centered around a β-D-glucopyranose molecule.

-

Linking Group : The two monomeric units are covalently linked via a dehydrodigalloyl group (DHDG), which forms an m-GOG-type linkage. This connection occurs at the C-1 position of the glucose molecules.

-

Hexahydroxydiphenoyl (HHDP) Groups : The structure contains multiple atropoisomeric biaryl hexahydroxydiphenoyl (HHDP) groups. The absolute configuration of these groups has been determined to be (S). These HHDP moieties are formed by the oxidative coupling of adjacent galloyl units esterified to the glucose cores.

The complexity of this structure results in a molecule with a large number of hydroxyl groups, contributing to its strong antioxidant properties and its ability to interact with multiple biological targets.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for understanding its solubility, stability, and potential for formulation.

| Property | Value | Reference |

| Molecular Formula | C₈₂H₅₄O₅₂ | |

| Molecular Weight | 1871.28 g/mol | |

| Exact Mass | 1870.1581119 Da | |

| Appearance | Light yellow or white amorphous powder | |

| Classification | Dimeric Ellagitannin, Polyphenol | |

| XLogP3 | 4.2 | |

| Hydrogen Bond Donors | 29 | |

| Hydrogen Bond Acceptors | 52 | |

| Topological Polar Surface Area | 877 Ų | |

| CAS Number | 82203-01-8 |

Isolation, Purification, and Structural Elucidation

The complex nature of this compound necessitates a multi-step protocol for its extraction from plant matrices and a combination of spectroscopic techniques for its structural confirmation.

Experimental Protocol: Isolation and Purification from Agrimonia pilosa

The following protocol outlines a typical procedure for the isolation and purification of this compound, yielding a substance with approximately 80% purity.

-

Plant Material : Aerial parts of Agrimonia pilosa are harvested during the flowering phase.

-

Initial Extraction : The plant material undergoes a series of extractions with increasingly polar solvents to remove unwanted compounds. This typically includes:

-

Water-ethanol mixture

-

n-butanol-petroleum ether mixture

-

Water-acetone mixture

-

Resinous precipitates are removed at each stage.

-

-

Solvent Partitioning : The resulting aqueous-acetone solution is filtered, evaporated, and redissolved in distilled water. This solution is then partitioned sequentially with:

-

Ethyl acetate (B1210297) (repeated three times)

-

n-butanol

-

-

Thin-Layer Chromatography (TLC) : The aqueous phase is concentrated and analyzed by TLC on a cellulose (B213188) plate with a mobile phase of water and glacial acetic acid (95:5). This compound is visualized by spraying with a 1% ferric chloride solution in ethanol, which produces a characteristic blue color.

-

Column Chromatography : Fractions identified as containing this compound are selected and further purified by column chromatography using a cellulose stationary phase, eluting with water.

-

Final Purification : Ion-exchange chromatography is employed as a final step to achieve high purity.

-

Quantification : The final yield and purity of this compound are determined using Nuclear Magnetic Resonance (NMR) spectroscopy against an internal standard.

Structural Elucidation Data

Confirmation of the this compound structure relies on modern spectroscopic methods.

| Technique | Observations and Data |

| ¹H NMR | The ¹H NMR spectrum (typically run in CD₃OD) is complex but provides key diagnostic signals. Specific chemical shifts and coupling constants for the eleven aromatic protons and the two anomeric (H-1) protons of the glucose units are compared against established literature values for confirmation. |

| ¹³C NMR | Provides data on the 82 carbon atoms in the molecule, confirming the presence of the glucose cores, galloyl groups, and HHDP moieties. |

| LC-MS/MS | Used to confirm the molecular weight and study fragmentation patterns. In negative ion mode (ESI-), the precursor ion [M-H]⁻ is observed at m/z 1870.1581. Key fragment ions observed include m/z 934.0692, 783.0746, and 633.0746, corresponding to the loss of various structural units. |

Biological Activity and Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate key cellular pathways involved in cancer and diabetes.

Anticancer Activity: Induction of Mitochondrial Apoptosis

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism is the induction of mitochondria-dependent apoptosis.

Signaling Pathway: this compound initiates a cascade of events centered on the mitochondria:

-

ROS Increase : It causes an increase in intracellular Reactive Oxygen Species (ROS), in part by suppressing the Nrf2-dependent antioxidant system.

-

Mitochondrial Dysfunction : The elevated ROS leads to a decrease in the mitochondrial transmembrane potential (ΔΨm).

-

MPTP Opening : this compound directly sensitizes and activates the opening of the Mitochondrial Permeability Transition Pore (MPTP).

-

Cytochrome c Release : The compromised outer mitochondrial membrane releases cytochrome c into the cytosol.

-

Caspase Activation : Cytosolic cytochrome c activates the caspase cascade (e.g., Caspase-3), leading to the execution of apoptosis.

-

Signaling Pathway Inhibition : This process is also associated with the suppression of pro-survival signaling pathways, including the PI3K/Akt/NF-κB and mTOR/HIF-1α pathways.

Antidiabetic Activity

The antidiabetic effects of this compound are primarily attributed to its potent inhibition of α-glucosidase, an intestinal enzyme responsible for digesting carbohydrates.

-

Mechanism : By inhibiting α-glucosidase, this compound slows the breakdown of complex carbohydrates into absorbable monosaccharides. This action reduces postprandial hyperglycemia and hyperinsulinemia.

-

Insulin-like Effects : Some studies suggest this compound may also exert insulin-like effects by stimulating glucose transport into cells and promoting its subsequent metabolism.

Quantitative Biological Data

The potency of this compound has been quantified in various assays, providing valuable data for drug development.

| Assay | Target/Cell Line | Result (IC₅₀) | Reference |

| Cytotoxicity | K562 cells (48h) | 1.4 µM | |

| Cytotoxicity | K562 cells (72h) | 0.91 µM | |

| Cytotoxicity | HeLa cells (48h) | 12.9 µM | |

| Cytotoxicity | HeLa cells (72h) | 96.0 µM | |

| Enzyme Inhibition | α-glucosidase | 21.8 µg/mL |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., K562, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle only.

-

MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation : The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis : Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

Conclusion

This compound is a structurally complex but therapeutically promising natural product. Its well-defined dimeric ellagitannin structure provides a foundation for its potent and multifaceted biological activities. The detailed mechanisms, particularly the induction of mitochondrial apoptosis in cancer cells and the inhibition of α-glucosidase, present clear pathways for further investigation and potential drug development. The protocols and data summarized in this guide offer a technical foundation for researchers and scientists aiming to harness the therapeutic potential of this compound.

Agrimoniin: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimoniin, a dimeric ellagitannin, has garnered significant scientific interest due to its diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. First isolated in 1982 from Agrimonia pilosa, this complex polyphenol is predominantly found in plants of the Rosaceae family. This technical guide provides an in-depth overview of the discovery of this compound, its key physicochemical properties, and its primary natural sources. Furthermore, it details experimental protocols for its extraction, purification, and the evaluation of its biological effects, and visually elucidates the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacognosy, natural product chemistry, and drug development.

Discovery and Physicochemical Properties

This compound was first isolated in 1982 from the roots of Agrimonia pilosa Ledeb., a plant with a history of use in traditional medicine in China and Japan for treating conditions like diarrhea and parasitic infections.[1][2][3] It is a dimeric hydrolyzable tannin, specifically an ellagitannin, characterized by its high molecular weight and numerous hydroxyl groups.[2][4] The structure of this compound consists of two potentillin monomers linked by a dehydrogalloyl group.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈₂H₅₄O₅₂ | [5] |

| Molecular Weight | 1871.28 g/mol | [4][5] |

| Appearance | Light yellow or white amorphous powder | [7] |

| Class | Dimeric Ellagitannin (Hydrolyzable Tannin) | [1][2][7] |

| CAS Number | 82203-01-8 | [5] |

Natural Sources and Quantitative Yield

This compound is primarily found in plants belonging to the Rosaceae family. The genera Agrimonia, Potentilla, Fragaria (strawberry), and Rubus (raspberry) are particularly rich sources.[1][2][6] It is considered a chemotaxonomic marker for the genera Agrimonia, Fragaria, and Potentilla.[7][8] The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method.[7][8]

Table 2: this compound Content in Various Natural Sources

| Plant Species | Plant Part | This compound Yield (mg/g dry weight) | Reference(s) |

| Agrimonia eupatoria | Aerial Parts | 9.16 (optimized extraction) | [6] |

| Agrimonia eupatoria | Leaves | 4.3 | [9] |

| Agrimonia procera | Leaves | 18.56 | [9] |

| Agrimonia procera | Stems | 30.39 | [9] |

| Agrimonia procera | Fruits | 16.77 | [9] |

| Agrimonia L. | - | 37.5 | [7][8] |

| Fragaria L. | - | 11.1 | [7][8] |

| Potentilla L. | - | 32.8 | [7][8] |

| Comarum palustre | Herb | 240.94 | [10] |

Experimental Protocols

Extraction and Purification of this compound from Agrimonia pilosa

This protocol is a synthesized methodology based on common practices reported in the literature for the extraction and purification of this compound.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the roots of Agrimonia pilosa at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the roots into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 70% aqueous acetone (B3395972) at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction for 24 hours at room temperature with continuous stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the acetone.

-

Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder.

3.1.2. Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for purifying polar compounds like this compound, as it avoids irreversible adsorption onto a solid stationary phase.

-

Selection of Two-Phase Solvent System:

-

A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for polar compounds is a mixture of ethyl acetate, n-butanol, and water.

-

The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0. The K value is the ratio of the concentration of the compound in the stationary phase to its concentration in the mobile phase. This can be determined empirically by dissolving a small amount of the crude extract in the equilibrated two-phase system and analyzing the concentration in each phase by HPLC.

-

A plausible starting solvent system for this compound could be ethyl acetate-n-butanol-water (e.g., in a 4:1:5 v/v/v ratio). This may require optimization.

-

-

HSCCC Operation:

-

Apparatus: A preparative HSCCC instrument.

-

Column Preparation: Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).

-

Sample Loading: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the sample loop.

-

Elution: Rotate the column at a specific speed (e.g., 800-1000 rpm) and pump the mobile phase (the lower phase) through the column at a constant flow rate (e.g., 1.5-2.5 mL/min).

-

Fraction Collection: Monitor the effluent with a UV detector (e.g., at 280 nm) and collect fractions based on the resulting chromatogram.

-

Analysis: Analyze the collected fractions for the presence and purity of this compound using HPLC or LC-MS.

-

Final Purification: Pool the fractions containing pure this compound and remove the solvent under reduced pressure. Lyophilize to obtain the purified compound.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare a stock solution of purified this compound in DMSO and dilute it to various concentrations with culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of this compound to inhibit the α-glucosidase enzyme, which is relevant to its antidiabetic activity.

-

Reaction Mixture Preparation: In a 96-well plate, add 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 0.5 U/mL in phosphate (B84403) buffer, pH 6.8) to 20 µL of various concentrations of this compound dissolved in buffer.

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPPG) solution (in phosphate buffer).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. Acarbose can be used as a positive control.

-

Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in apoptosis and cellular stress responses.

Induction of Mitochondria-Dependent Apoptosis

This compound has been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS) and a disruption of calcium homeostasis.

Modulation of Nrf2 and mTOR/HIF-1α Signaling Pathways

This compound's pro-apoptotic activity is also linked to its ability to suppress the Nrf2-dependent ROS scavenging system, leading to an accumulation of ROS. Additionally, it has been found to inhibit the mTOR/HIF-1α pathway, which is crucial for cancer cell metabolism and survival.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, and antidiabetic activities, coupled with its presence in commonly consumed foods, make it a subject of considerable interest for further research and development. This guide provides a foundational understanding of this compound, from its basic properties and sources to detailed experimental procedures and its mechanisms of action at the molecular level. It is hoped that this comprehensive overview will facilitate and inspire future investigations into the full therapeutic utility of this remarkable molecule.

References

- 1. New Properties and Mitochondrial Targets of Polyphenol this compound as a Natural Anticancer and Preventive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Agrimonolide and Desmethylagrimonolide Induced HO-1 Expression in HepG2 Cells through Nrf2-Transduction and p38 Inactivation [frontiersin.org]

- 5. This compound sensitizes pancreatic cancer to apoptosis through ROS-mediated energy metabolism dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN101775028B - Method for gathering and purifying agrimonine in agrimony - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

The Biosynthesis of Agrimoniin: A Technical Guide for Researchers

December 19, 2025

Abstract

Agrimoniin, a dimeric ellagitannin, is a prominent secondary metabolite in various plant species, particularly within the Rosaceae family. Renowned for its diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities, the elucidation of its biosynthetic pathway is of significant interest to researchers in natural product chemistry, plant biology, and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the key precursors, intermediates, and enzymatic steps. Furthermore, it presents quantitative data on this compound content in various plant sources, detailed experimental protocols for its analysis, and visual representations of the biosynthetic pathway and analytical workflows to facilitate further research and application.

Introduction

This compound is a complex hydrolyzable tannin characterized by a dimeric structure derived from the monomeric ellagitannin, potentillin.[1][2] Its biosynthesis is an extension of the well-established ellagitannin pathway, which originates from primary metabolites. This guide will systematically deconstruct the proposed biosynthetic route to this compound, from the initial formation of gallic acid to the final oxidative coupling step.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic machinery for this compound biosynthesis has not been fully elucidated, a putative pathway has been proposed based on studies of ellagitannin formation in various plants. The biosynthesis can be divided into several key stages:

Stage 1: Formation of Gallic Acid and Pentagalloylglucose (PGG)

The journey to this compound begins with the shikimate pathway, a central route in plant secondary metabolism that produces aromatic amino acids and other phenolic compounds.[3] Gallic acid, the fundamental building block of hydrolyzable tannins, is derived from intermediates of this pathway.

Glucose, a primary metabolite, serves as the core scaffold. Through a series of galloylation reactions, gallic acid moieties are esterified to a glucose molecule. The key intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), is the central precursor for the biosynthesis of both gallotannins and ellagitannins.[4][5]

Stage 2: Formation of Monomeric Ellagitannins

The characteristic feature of ellagitannins is the hexahydroxydiphenoyl (HHDP) group, which is formed through the intramolecular oxidative coupling of two adjacent galloyl groups on the PGG core.[4] This reaction is catalyzed by oxidative enzymes, likely laccases or peroxidases. The first monomeric ellagitannin formed is often tellimagrandin II.[4] Subsequent modifications, including further oxidative coupling and degalloylation, lead to a diverse array of monomeric ellagitannins.

Stage 3: Formation of Potentillin

Potentillin is a monomeric ellagitannin that serves as the direct precursor to this compound.[2][6][7] It is structurally characterized by an α-glucose core.[2][6][7] The specific enzymatic steps leading from the initial monomeric ellagitannins to potentillin are not yet fully characterized but likely involve a series of oxidative and rearrangement reactions.

Stage 4: Dimerization of Potentillin to form this compound

The final and defining step in this compound biosynthesis is the intermolecular oxidative coupling of two potentillin molecules.[1] This dimerization is believed to be catalyzed by oxidative enzymes such as laccases or peroxidases, which are known to be involved in the polymerization of tannins and other phenolic compounds.[8][9][10] This reaction forms a dehydrogalloyl group that links the two potentillin units.[1]

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Content

This compound is predominantly found in plants belonging to the Rosaceae family. The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the developmental stage. The following table summarizes the this compound content in various plant sources as reported in the literature.

| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |

| Agrimonia eupatoria | Rosaceae | Herb | 2.6 - 5.4 | [11][12] |

| Agrimonia procera | Rosaceae | Herb | 21.31 - 37.05 | [12] |

| Agrimonia L. species | Rosaceae | Not specified | 37.5 | [13] |

| Fragaria L. species | Rosaceae | Not specified | 11.1 | [13] |

| Potentilla L. species | Rosaceae | Not specified | 32.8 | [13] |

| Agrimonia eupatoria | Rosaceae | Optimized Extract | 9.16 | [13] |

Experimental Protocols

Extraction of this compound from Plant Material

A common method for extracting this compound and other polyphenols from plant tissues is solid-liquid extraction (SLE).

Materials:

-

Powdered, dried plant material

-

Solvent: 70% aqueous acetone (B3395972) or 50% aqueous methanol[12][14]

-

Vortex mixer

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm syringe filter)

Protocol:

-

Weigh a precise amount of the powdered plant material (e.g., 100 mg).

-

Add a defined volume of the extraction solvent (e.g., 10 mL).

-

Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing.

-

Sonication in an ultrasonic bath for 15-30 minutes can enhance extraction efficiency.

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

For quantitative analysis, it is recommended to repeat the extraction process on the pellet at least once more to ensure complete recovery of the analytes.

-

Combine the supernatants and filter through a 0.45 µm syringe filter into a clean vial for HPLC or LC-MS analysis.[15]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: 0.1% Formic acid in water[15]

-

Mobile Phase B: Acetonitrile[15]

-

This compound standard of known purity

Chromatographic Conditions:

-

Column Temperature: 25-30 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 280 nm[15]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more nonpolar compounds. An example gradient is as follows:

-

0-5 min: 5% B

-

5-30 min: 5-30% B

-

30-40 min: 30-60% B

-

40-45 min: 60-90% B

-

45-50 min: 90% B (wash)

-

50-55 min: 5% B (re-equilibration)

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extracts.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Visualizing the HPLC Workflow

Enzyme Assays for Oxidative Enzymes (Laccase and Peroxidase)

While the specific enzymes for this compound dimerization are not yet identified, laccases and peroxidases are the primary candidates. The following are general spectrophotometric assays for these enzyme classes that can be adapted for plant extracts.

4.3.1. Laccase Activity Assay

This assay is based on the oxidation of syringaldazine (B1682856).

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 6.5

-

0.216 mM Syringaldazine in absolute methanol

-

Plant enzyme extract

Procedure:

-

In a cuvette, mix 2.2 mL of potassium phosphate buffer and 0.3 mL of syringaldazine solution.

-

Add 0.5 mL of the plant enzyme extract to initiate the reaction.

-

Monitor the increase in absorbance at 530 nm for several minutes at 30 °C.

-

One unit of laccase activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.

4.3.2. Peroxidase Activity Assay

This assay utilizes the oxidation of 2,6-dimethoxyphenol (B48157) (2,6-DMP) in the presence of hydrogen peroxide.[16]

Reagents:

-

50 mM Sodium malonate buffer, pH 4.5

-

1 mM 2,6-DMP solution

-

10 mM Hydrogen peroxide (H₂O₂)

-

Plant enzyme extract

Procedure:

-

In a cuvette, mix 873 µL of sodium malonate buffer containing 0.7 mM MnSO₄ (for manganese-dependent peroxidases) and 1 mM 2,6-DMP.[16]

-

Add 100 µL of the plant enzyme extract.

-

Initiate the reaction by adding 10 µL of 10 mM H₂O₂.

-

Monitor the increase in absorbance at 469 nm for several minutes.

-

Enzyme activity is calculated based on the rate of 2,6-DMP oxidation.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a fascinating area of plant secondary metabolism. While the general framework is understood to proceed through the ellagitannin pathway with a final dimerization step, significant research is still required to fully characterize the specific enzymes and regulatory mechanisms involved. The identification and characterization of the laccase or peroxidase responsible for the dimerization of potentillin will be a critical step in understanding and potentially manipulating this compound production in plants. The development of more sensitive analytical techniques will also aid in the detection of pathway intermediates and the elucidation of metabolic fluxes. A deeper understanding of this compound biosynthesis will not only advance our knowledge of plant biochemistry but also open new avenues for the biotechnological production of this valuable bioactive compound for pharmaceutical and nutraceutical applications.

References

- 1. This compound | C82H54O52 | CID 16129621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound and potentillin, an ellagitannin dimer and monomer having an α-glucose core - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 5. researchgate.net [researchgate.net]

- 6. This compound and potentillin, an ellagitannin dimer and monomer having an α-glucose core - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. This compound and potentillin, an ellagitannin dimer and monomer having an α-glucose core - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Exploring tannin structures to enhance enzymatic polymerization [frontiersin.org]

- 10. Exploring tannin structures to enhance enzymatic polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of HPLC-DAD-CAD-MS(3) method for qualitative and quantitative standardization of polyphenols in Agrimoniae eupatoriae herba (Ph. Eur) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of Laccases and Peroxidases from Wood-Rotting Fungi (Family Coprinaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Agrimoniin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin, is a prominent bioactive polyphenol found in various plant species, particularly within the Rosaceae family. First isolated from Agrimonia pilosa Ledeb., it has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an in-depth look at its known biological signaling pathways.

Physical and Chemical Properties

This compound is a large, complex molecule with a high molecular weight and numerous hydroxyl groups, which contribute to its potent biological activities. While some specific physical properties like a definitive melting point are not widely reported in the literature, its fundamental chemical and spectroscopic characteristics have been documented.

General Properties

| Property | Value/Description | Source(s) |

| Appearance | Light yellow or white amorphous powder | [2] |

| Molecular Formula | C₈₂H₅₄O₅₂ | [4] |

| Molecular Weight | ~1871.28 g/mol | [4] |

| Chemical Class | Dimeric Hydrolyzable Tannin (Ellagitannin) | [4][5] |

Solubility

| Solvent | Qualitative Solubility | Source(s) |

| Water | Sparingly soluble | [2] |

| Methanol (B129727) | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Acetone (B3395972) | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred |

Stability

This compound's stability is influenced by factors such as temperature and pH. It is known to be susceptible to degradation at high temperatures, which can lead to the hydrolysis of its ester bonds.[2] Studies on the stability of ellagitannins in fruit products have shown degradation over time, with the rate being dependent on storage temperature.[6] For instance, at 20°C, a significant decrease in ellagitannin content was observed over a year.[6] Stability is generally greater at lower, acidic pH values.

Spectroscopic Data

The UV-Vis spectrum of this compound is characterized by absorption maxima typical for phenolic compounds. The exact wavelength of maximum absorbance (λmax) can vary slightly depending on the solvent. In methanolic solutions, the UV spectrum of this compound and related polyphenols is typically recorded around 280 nm.[7]

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for the structural elucidation of this compound.

¹H NMR (in CD₃OD): The proton NMR spectrum of this compound is complex due to the large number of protons in similar chemical environments. Aromatic protons typically resonate in the downfield region. One study reported a characteristic singlet at 7.26 ppm.[4]

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton of this compound. While a complete assignment of all 82 carbons is challenging and not fully reported in a single source, some characteristic chemical shifts have been identified.[5]

| Carbon Type | Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 170 - 185 |

| Aromatic (C=C) | 125 - 150 |

| Glucopyranose core | 60 - 100 |

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source(s) |

| ESI Negative | 1870.1581 | 1235.0751, 934.0692, 783.0746, 633.0746, 469.0058 | [4] |

Experimental Protocols

Isolation and Purification of this compound from Agrimonia pilosa

This protocol is a composite of methods described in the literature and provides a general workflow for the extraction and purification of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% aqueous acetone or methanol, typically at room temperature with stirring for several hours. The process is often repeated multiple times to ensure complete extraction.[2]

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to remove the organic solvent.

-

Partitioning: The resulting aqueous concentrate is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. This compound typically partitions into the more polar fractions.

-

Column Chromatography: The this compound-rich fraction is then subjected to column chromatography. Sephadex LH-20 or polyamide columns are commonly used for the initial separation. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Fractions containing this compound are pooled, concentrated, and further purified using reversed-phase C18 column chromatography with a gradient of methanol or acetonitrile (B52724) in water.

-

Lyophilization: The purified fractions are lyophilized to yield this compound as a powder.

Quantification by HPLC-DAD-MS

Instrumentation: A high-performance liquid chromatography system equipped with a diode-array detector (DAD) and a mass spectrometer (MS).

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

Gradient Program:

-

0-5 min: 10-20% A

-

5-25 min: 20-40% A

-

25-30 min: 40-10% A

-

30-35 min: 10% A

Flow Rate: 1.0 mL/min

Detection:

-

DAD: Monitoring at 280 nm.

-

MS (ESI negative mode): Scanning a mass range of m/z 100-2000.

Quantification: A calibration curve is generated using a certified reference standard of this compound.

Antioxidant Activity Assay (DPPH Method)

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing methanol instead of the sample is also measured.

-

The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

α-Glucosidase Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibition is measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.[3]

Procedure:

-

Prepare a solution of α-glucosidase in phosphate (B84403) buffer (pH 6.8).

-

Prepare a solution of pNPG in the same buffer.

-

Prepare a series of dilutions of this compound in the buffer.

-

In a 96-well plate, pre-incubate 50 µL of each this compound dilution with 50 µL of the α-glucosidase solution at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm.

-

A control without the inhibitor is also run.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity: Induction of Mitochondria-Dependent Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through a mechanism that is largely dependent on mitochondrial dysfunction.[4][8]

The key events in this pathway include:

-

Increased Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels.[8]

-

Disruption of Mitochondrial Membrane Potential: The elevated ROS contributes to a decrease in the mitochondrial membrane potential.[8]

-

Calcium Imbalance: this compound can induce an increase in cytosolic calcium concentration.[8]

-

Opening of the Mitochondrial Permeability Transition Pore (MPTP): The combination of oxidative stress, altered membrane potential, and calcium overload leads to the opening of the MPTP.

-

Cytochrome c Release and Caspase Activation: MPTP opening results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.

-

Inhibition of Pro-survival Pathways: this compound has also been reported to suppress pro-survival signaling pathways such as the PI3K/Akt/NF-κB and mTOR/HIF-1α pathways, further promoting apoptosis.[4][8]

Anti-inflammatory Activity: Inhibition of NF-κB Signaling

This compound exerts its anti-inflammatory effects primarily by targeting the NF-κB signaling pathway, a key regulator of inflammation.

The mechanism involves:

-

Inhibition of IKK Activation: this compound can inhibit the activation of IκB kinase (IKK), a crucial enzyme in the NF-κB pathway.

-

Prevention of IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Inhibition of NF-κB Nuclear Translocation: With IκBα remaining intact, the translocation of the NF-κB (p65/p50) dimer to the nucleus is blocked.

-

Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB activation leads to the downregulation of the expression of pro-inflammatory enzymes like COX-2 and iNOS, as well as inflammatory cytokines such as TNF-α and IL-6.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This technical guide has summarized its key physical, chemical, and biological properties. The provided experimental protocols offer a foundation for researchers to isolate, identify, and evaluate the activity of this compound. Furthermore, the elucidation of its signaling pathways provides a basis for understanding its mechanisms of action and for the development of novel therapeutic strategies targeting cancer and inflammatory diseases. Further research is warranted to fully explore the quantitative physical properties and the full spectrum of its pharmacological effects and to translate these findings into clinical applications.

References

- 1. A comprehensive review of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C82H54O52 | CID 16129621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Agrimoniin from Agrimonia pilosa: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimoniin, a dimeric ellagitannin first isolated from the roots of Agrimonia pilosa Ledeb., has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological effects, focusing on its anti-inflammatory, antioxidant, anticancer, antiviral, and antidiabetic properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Agrimonia pilosa, a perennial herb belonging to the Rosaceae family, has a long history of use in traditional medicine in Japan and China for treating conditions such as diarrhea, bleeding, and parasitic infections.[1] Phytochemical investigations have revealed a rich composition of bioactive compounds, including flavonoids, triterpenes, phenolic acids, and tannins, with this compound being a prominent constituent.[2][3][4] this compound is a large, complex polyphenol known for its potent biological effects, which are the focus of this guide.[1]

Key Biological Activities of this compound

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics. The following sections detail its primary biological effects, supported by experimental data.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] The underlying mechanism involves the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway through the inhibition of IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5][7] Furthermore, this compound can modulate the mitogen-activated protein kinase (MAPK) pathway by affecting the phosphorylation of p38, ERK, and JNK.[8]

Antioxidant Activity

The potent antioxidant activity of this compound is attributed to its chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.[9] It effectively scavenges various reactive oxygen species (ROS), as demonstrated by its strong activity in DPPH and ABTS radical scavenging assays.[10][11] This antioxidant capacity contributes to its protective effects against oxidative stress-related cellular damage.

Anticancer Activity

This compound exhibits promising anticancer activity against various cancer cell lines.[12][13] Its primary mechanism of action involves the induction of mitochondria-dependent apoptosis.[14] This is achieved by increasing intracellular ROS levels, disrupting the mitochondrial membrane potential, and modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[10][15] This shift in the Bax/Bcl-2 ratio ultimately results in the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[1][16] Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival.[3][12]

Antiviral Activity

Extracts of Agrimonia pilosa rich in this compound have demonstrated broad-spectrum antiviral activity against various influenza virus subtypes, including H1N1, H3N2, and influenza B virus.[17] The mechanism of action appears to involve direct interaction with the virus particle, leading to a virucidal effect.[17] Plaque reduction assays have confirmed the ability of this compound-containing extracts to inhibit viral replication.[17] More recently, potent antiviral activity against SARS-CoV-2 has also been reported.[18]

Antidiabetic Activity

This compound has shown potential as an antidiabetic agent, primarily through its ability to inhibit the α-glucosidase enzyme.[8] This enzyme is responsible for the breakdown of complex carbohydrates into glucose in the small intestine. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and reduce postprandial hyperglycemia.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound and related extracts.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound and Agrimonia pilosa Extracts

| Activity | Assay | Test Substance | IC₅₀ / Result | Reference |

| Anti-inflammatory | NO Production Inhibition | A. pilosa butanol extract | Significant at p < 0.05 | [6] |

| COX-2 Inhibition | Agrimonolide | IC₅₀ = 1.1 µM | [19] | |

| Antioxidant | DPPH Radical Scavenging | A. pilosa extract (800 µg/mL) | ~100% inhibition | [10] |

| ABTS Radical Scavenging | A. pilosa extract (400 µg/mL) | 15.46 ± 1.69% inhibition | [10] |

Table 2: Anticancer Activity of this compound

| Cell Line | Assay | Parameter | IC₅₀ | Reference |

| K562 (Human leukemia) | MTT (48h) | Cell Viability | 1.4 x 10⁻⁶ M | [14] |

| HeLa (Human cervical cancer) | MTT (48h) | Cell Viability | 1.29 x 10⁻⁵ M | [14] |

| Pancreatic Cancer Cells | Apoptosis Assay | Apoptosis Induction | Dose-dependent | [20] |

Table 3: Antiviral and Antidiabetic Activity of this compound and Agrimonia pilosa Extracts

| Activity | Assay | Test Substance | EC₅₀ / IC₅₀ | Reference |

| Antiviral | Plaque Reduction (Influenza A) | A. pilosa extract | 14-23 µg/mL | [17] |

| Antidiabetic | α-Glucosidase Inhibition | This compound | IC₅₀ = 8.72 µg/mL | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[1]

-

Reaction Mixture: In a 96-well plate, add a defined volume of the test sample (this compound solution at various concentrations) to an equal volume of the DPPH working solution. A negative control containing only the solvent and DPPH solution is also prepared.[1]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm using a microplate reader.[1]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[21]

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

Reaction Mixture: Add a small volume of the test sample to a defined volume of the diluted ABTS•+ solution.[8]

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).[7]

-

Absorbance Measurement: Measure the decrease in absorbance at 734 nm.[8]

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage inhibition of absorbance with that of a Trolox standard curve.[8]

Anticancer Activity Assays

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[22]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm.[22]

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time to induce apoptosis.[4]

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[4]

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[2]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[2]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[4]

Antiviral Activity Assay

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates.[12]

-

Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units/well) and incubate for 1 hour to allow for virus adsorption.[12]

-

Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.[12]

-

Incubation: Incubate the plates for 2-3 days until plaques (zones of cell death) are visible.[12]

-

Staining and Counting: Fix the cells with formaldehyde (B43269) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.[12]

-

Calculation: The percentage of plaque inhibition is calculated relative to the untreated virus control. The EC₅₀ value (the concentration that inhibits 50% of plaque formation) is determined.

Antidiabetic Activity Assay

-

Reaction Mixture: In a 96-well plate, pre-incubate a mixture of the α-glucosidase enzyme solution and the test sample (this compound at various concentrations) in a phosphate (B84403) buffer (pH 6.8) for a short period (e.g., 10 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).

-

Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Anti-inflammatory Signaling Pathway

Caption: this compound's anti-inflammatory mechanism.

Anticancer (Apoptosis) Signaling Pathway

Caption: this compound-induced apoptosis pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound, a key bioactive compound from Agrimonia pilosa, exhibits a remarkable range of pharmacological activities with significant therapeutic potential. Its well-documented anti-inflammatory, antioxidant, anticancer, antiviral, and antidiabetic effects are mediated through the modulation of multiple critical signaling pathways. This technical guide has provided a comprehensive overview of these activities, including detailed experimental protocols and visual representations of the underlying molecular mechanisms.

Future research should focus on several key areas to advance the clinical translation of this compound. In-depth pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion in vivo. Further elucidation of its specific molecular targets within the complex signaling networks will provide a more complete picture of its mechanism of action. Additionally, preclinical and clinical trials are warranted to evaluate the safety and efficacy of this compound for the treatment of various diseases, including inflammatory disorders, cancer, and viral infections. The development of optimized extraction and purification methods will also be crucial for the large-scale production of this compound for pharmaceutical applications. Continued investigation into this promising natural product holds the potential to yield novel and effective therapeutic agents for a variety of human ailments.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitragynine inhibits the COX-2 mRNA expression and prostaglandin E₂ production induced by lipopolysaccharide in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptotic caspase inhibits innate immune signaling by cleaving NF-κBs in both Mammals and Flies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation and cleavage of caspase-3 in apoptosis induced by experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of inducible prostaglandin E2 production and cyclooxygenase-2 expression by curdione from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Apoptotic Caspases-3 and -7 Cleave Extracellular Domains of Membrane-Bound Proteins from MDA-MB-231 Breast Cancer Cells | MDPI [mdpi.com]

- 19. Sulforaphane inhibits phorbol ester-stimulated IKK-NF-κB signaling and COX-2 expression in human mammary epithelial cells by targeting NF-κB activating kinase and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activity and expression of JNK1, p38 and ERK kinases, c-Jun N-terminal phosphorylation, and c-jun promoter binding in the adult rat brain following kainate-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

Agrimoniin: A Technical Whitepaper on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin, is a prominent polyphenolic compound found in various plant species of the Rosaceae family, notably in the genera Agrimonia and Potentilla.[1] First isolated from the roots of Agrimonia pilosa Ledeb., a plant with a history of use in traditional medicine for conditions like diarrhea and parasitic infections, this compound has garnered significant scientific interest.[1] Its complex structure contributes to a range of biological activities, with its antioxidant and anti-inflammatory effects being particularly noteworthy. These properties are attributed to its potent radical scavenging capabilities and its ability to modulate key inflammatory signaling pathways.[2][3] This document provides an in-depth technical overview of the antioxidant and anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights into its mode of action.

Antioxidant Properties of this compound

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential. It stems from its chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. Several studies have quantified this activity using various in vitro assays. This compound has demonstrated a strong correlation with the radical scavenging and reducing activities of the extracts it is found in.[4]

Quantitative Antioxidant Data

The following table summarizes the quantitative data on the antioxidant activity of this compound and extracts rich in this compound.

| Assay Type | Sample | Key Findings | Reference |

| DPPH Radical Scavenging | Agrimonia eupatoria Polyphenolic Fraction (AePF) | EC50: 4.60 µg/mL | [5] |

| DPPH Radical Scavenging | Agrimonia eupatoria Infusion (AeI) | EC50: 12.80 µg/mL | [5] |

| DPPH Radical Scavenging | Agrimonia pilosa Ledeb. Extract (APLE) | ~100% scavenging at 800 µg/mL | [6] |

| ABTS Radical Scavenging | Agrimonia pilosa Ledeb. Extract (APLE) | 15.46 ± 1.69% scavenging at 400 µg/mL | [6] |

| Ferric-Reducing Power | Agrimonia pilosa Ledeb. Extract (APLE) | Dose-dependent increase | [6] |

| Correlation Analysis | This compound in A. eupatoria extract | Strongest correlation with radical scavenging (r=0.886) and reducing activity (r=0.921) | [4] |

Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance.

-

Reagents:

-

DPPH solution (e.g., 500 µM in methanol)

-

Test sample (this compound or extract) dissolved in a suitable solvent

-

Buffer (e.g., 100 mM acetate (B1210297) buffer, pH 6.0)

-

Reference compound (e.g., Butylhydroxytoluene - BHT)

-

-

Procedure:

-

Aliquots of the test sample (e.g., 100 µL) at various concentrations are mixed with the DPPH solution (e.g., 500 µL).

-

Buffer is added to the mixture to achieve the final reaction volume (e.g., 3 mL).

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated relative to a control (without the sample). The EC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[5]

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The reduction of the blue-green ABTS•+ radical cation by an antioxidant leads to a decolorization of the solution, which is measured by a decrease in absorbance.

-

Reagents:

-

ABTS solution

-

Potassium persulfate (for ABTS•+ generation)

-

Test sample (this compound or extract)

-

-

Procedure:

-

The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable buffer to an absorbance of a specific value at a specific wavelength (e.g., 734 nm).

-

The test sample at various concentrations is added to the ABTS•+ solution.

-

The absorbance is read after a set incubation time.

-

The percentage of inhibition is calculated, and the EC50 value is determined.[6]

-

Anti-inflammatory Properties of this compound

This compound exerts significant anti-inflammatory effects, which have been demonstrated in both in vitro and in vivo models. Its activity is linked to the inhibition of key inflammatory mediators and enzymes, such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Data

The following table summarizes quantitative data from various studies investigating the anti-inflammatory effects of this compound and related extracts.

| Model System | Treatment | Concentration/Dose | Effect | Reference |

| LPS-stimulated RAW 264.7 Macrophages | A. eupatoria Polyphenolic Fraction | 138 µg/mL | Significant reduction in Nitric Oxide (NO) production | [7] |

| LPS-stimulated RAW 264.7 Macrophages | A. eupatoria Infusion | 382 µg/mL | Significant reduction in Nitric Oxide (NO) production | [7] |

| UVB-irradiated HaCaT Keratinocytes | Potentilla erecta Fraction 4 (PE4) (High this compound) | 25 µg/mL | Complete inhibition of COX-2 expression and dose-dependent reduction of PGE2 | [2][8] |

| Carrageenan-induced Rat Paw Edema | Agrimonia eupatoria Infusion | D1, D2 (Calculated from traditional use) | Verified in vivo anti-inflammatory activity | [5][9] |

| Formalin-induced Rat Paw Edema | A. eupatoria Herb Extract | 10.0 mg/kg | 88.17% anti-exudative activity at 5 hours | [7] |

| UVB-induced Erythema (Human Volunteers) | Potentilla erecta Fraction 4 (PE4) | 0.5%, 2.5%, 10% | Dose-dependent inhibition of UVB-induced erythema | [8] |

Experimental Protocols: Anti-inflammatory Assays

This model is widely used to screen for anti-inflammatory agents by mimicking bacterial-induced inflammation.

-

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators like Nitric Oxide (NO). The inhibitory effect of a test compound on NO production is measured.

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Procedure:

-

Cells are cultured in appropriate media and seeded in multi-well plates.

-

Cells are pre-treated with various concentrations of the test sample (this compound or extract) for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding LPS (e.g., 5 µg/mL) to the culture medium.

-

The cells are incubated for an extended period (e.g., 24 hours).

-

The amount of NO produced in the supernatant is quantified using the Griess reagent, which measures the nitrite (B80452) (a stable product of NO) concentration.

-

Cell viability is assessed concurrently (e.g., using an MTT assay) to ensure the observed effects are not due to cytotoxicity.[7][9]

-

This is a classic and highly reproducible model of acute inflammation.

-

Principle: Subplantar injection of carrageenan into the paw of a rodent (typically a rat) induces a biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity.

-

Animal Model: Male Wistar rats (160–220 g).

-

Procedure:

-

Animals are fasted prior to the experiment with free access to water.[5]

-

The initial volume of the hind paw is measured using a plethysmometer.

-

Animals are orally administered the test substance (this compound or extract) or a reference drug (e.g., Diclofenac sodium). A control group receives the vehicle.

-

After a set time (e.g., 1 hour), inflammation is induced by injecting a carrageenan solution into the subplantar region of the paw.

-

Paw volume is measured at various time points after the carrageenan injection (e.g., every hour for up to 4 hours).

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[5]

-

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[10][11] In an inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., COX-2, TNF-α, IL-6).

This compound has been shown to suppress the PI3K/Akt/NF-κB signaling pathways.[12] It can inhibit TNF-α-induced NF-κB driven transcription and nuclear translocation in a concentration-dependent manner.[3] This inhibition prevents the production of downstream inflammatory mediators.

Inhibition of the MAPK Signaling Pathway

The MAPK family of kinases (including p38, JNK, and ERK) are crucial for transducing extracellular signals into cellular responses, including inflammation.[13] The activation of these pathways can lead to the expression of various inflammatory mediators.

Studies using extracts from Agrimonia pilosa, a primary source of this compound, have shown that they can alleviate inflammatory responses in diabetic kidney disease by specifically inhibiting the JNK/p38 signaling pathway. This inhibition leads to a reduction in the expression of inflammatory factors in kidney tissue. By targeting the JNK/p38 branch of the MAPK pathway, this compound can effectively suppress the inflammatory cascade.

Conclusion and Future Directions